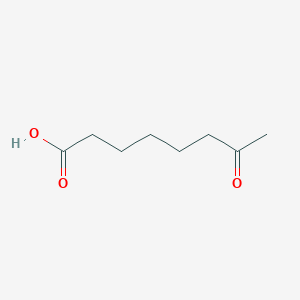

7-Oxooctanoic acid

Description

Properties

IUPAC Name |

7-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAHCBHKCKPJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161575 | |

| Record name | 7-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14112-98-2 | |

| Record name | 7-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14112-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014112982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Oxooctanoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is a medium-chain fatty acid derivative characterized by a ketone functional group at the C-7 position.[1][2] This bifunctional molecule holds interest in various scientific domains due to its utility as a synthetic intermediate and its relevance in biochemical studies. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental applications of this compound.

Chemical Structure and Identification

This compound is an eight-carbon chain carboxylic acid with a carbonyl group on the penultimate carbon. This structure imparts both hydrophilic (carboxylic acid) and hydrophobic (alkyl chain) characteristics to the molecule.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 7-Ketooctanoic acid, Octanoic acid, 7-oxo-[1][2] |

| CAS Number | 14112-98-2[2][3] |

| Molecular Formula | C₈H₁₄O₃[1][2] |

| SMILES | CC(=O)CCCCCC(=O)O[3][4] |

| InChI | InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11)[1][3] |

| InChIKey | OSAHCBHKCKPJGI-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid or solid, its state being dependent on temperature and purity.[1] It exhibits solubility in organic solvents and has limited solubility in water.[1]

| Property | Value |

| Molecular Weight | 158.19 g/mol [1][4] |

| Melting Point | 27-29 °C[2][4] |

| Boiling Point | 311.1 °C at 760 mmHg[2], 160-162 °C at 4 mmHg[4] |

| Density | 1.038 g/cm³[2] |

| Flash Point | 156.2 °C[2] |

| Vapor Pressure | 0.000127 mmHg at 25 °C[2] |

| Refractive Index | 1.447[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data is available and can be used to confirm the proton environments in the molecule.[5] |

| ¹³C NMR | Spectral data is available for confirming the carbon skeleton. |

| Infrared (IR) Spectroscopy | IR spectra show characteristic peaks for the carboxylic acid and ketone carbonyl groups. |

| Mass Spectrometry (MS) | Mass spectral data is available, providing information on the molecular weight and fragmentation pattern.[3] |

Experimental Protocols

This compound serves as a key starting material in the synthesis of biologically active molecules and haptens for immunological studies.

Synthesis of (E)-9-oxo-2-decenoic acid (Queen Substance)

This compound is a precursor in a two-step synthesis of the honey bee queen substance, (E)-9-oxo-2-decenoic acid. The key steps involve the reduction of the carboxylic acid to an aldehyde, followed by a condensation reaction.

Methodology Summary:

-

Reduction to 7-Oxooctanal (B14670936): this compound is converted to its corresponding aldehyde, 7-oxooctanal. This can be achieved by first treating the acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acid chloride. The subsequent reduction of the acid chloride to the aldehyde can be performed using a mild reducing agent like lithium tri-t-butoxyaluminum hydride, often in the presence of a copper(I) iodide catalyst at low temperatures (e.g., -78 °C). This method selectively reduces the carboxylic acid while leaving the ketone functionality intact.

-

Condensation with Malonic Acid: The resulting 7-oxooctanal is then subjected to a Doebner-von Miller reaction. It is condensed with malonic acid in the presence of a base, such as pyridine (B92270) with a catalytic amount of piperidine. This reaction forms the α,β-unsaturated carboxylic acid, yielding (E)-9-oxo-2-decenoic acid.

Hapten Synthesis for Triacetone Triperoxide (TATP) Antibody Development

This compound has been utilized in the design and synthesis of a hapten for the development of antibodies against the explosive triacetone triperoxide (TATP). The hapten is designed to mimic the structure of TATP, and the carboxylic acid group of this compound provides a linker for conjugation to a carrier protein.

Methodology Summary:

-

Hapten Synthesis: The synthesis involves a reaction between acetone, hydrogen peroxide, and this compound. This reaction creates a molecule that incorporates the core structure of TATP with the alkyl chain and terminal carboxylic acid of this compound.

-

Conjugation to Carrier Protein: The carboxylic acid group of the synthesized hapten is then activated, typically using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS). This activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The primary amine groups on the surface of the protein react with the activated carboxyl group of the hapten to form stable amide bonds.

-

Immunization and Antibody Production: The resulting hapten-carrier protein conjugate is used to immunize animals (e.g., mice or rabbits). The animal's immune system recognizes the hapten as an antigen and produces antibodies that can specifically bind to it, and by extension, to the TATP molecule.

Biochemical Context

This compound is a fatty acid and, as such, is related to the broader pathways of fatty acid metabolism. While specific signaling pathways directly involving this compound are not well-documented, its structure suggests it could be a substrate or product of enzymes involved in fatty acid oxidation or synthesis. The general pathway of fatty acid beta-oxidation is depicted below. A keto acid like this compound could potentially enter this pathway after appropriate activation and enzymatic modification.

Safety Information

This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[3]

Conclusion

This compound is a versatile chemical with established applications in the synthesis of complex molecules and in the development of immunological tools. Its well-defined chemical and physical properties, along with available spectroscopic data, make it a valuable reagent for researchers in organic chemistry, biochemistry, and drug development. Further research may elucidate its potential roles in biological systems and expand its applications.

References

7-Oxooctanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 14112-98-2 Molecular Formula: C₈H₁₄O₃ Synonyms: 7-Ketooctanoic acid

This technical guide provides an in-depth overview of 7-Oxooctanoic acid, a medium-chain oxo-fatty acid. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical and physical properties, synthesis, and biological relevance. This document also includes detailed experimental protocols and visual representations of key pathways and workflows.

Core Chemical and Physical Properties

This compound is a derivative of octanoic acid with a ketone functional group at the 7th carbon position. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 158.19 g/mol | |

| Melting Point | 27-29 °C | [1] |

| Boiling Point | 160-162 °C at 4 mmHg | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| Flash Point | 113 °C (closed cup) | [1] |

| InChI Key | OSAHCBHKCKPJGI-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)CCCCCC(=O)O |

Synthesis and Applications

This compound serves as a key intermediate in the synthesis of various molecules of interest, from immunochemical reagents to insect pheromones.

Synthesis of a Hapten for Triacetone Triperoxide (TATP) Detection

This compound is a crucial component in the synthesis of a hapten designed for the development of antibodies against the explosive triacetone triperoxide (TATP).[1][2] This hapten is structurally similar to TATP, enabling the production of selective antibodies for use in biosensors.[1][2]

The following protocol is based on patent literature describing the initial reaction for the hapten synthesis.[3]

Materials:

-

This compound (98% purity)

-

Acetone

-

Hydrogen peroxide (30%)

-

Sulfuric acid (2 M)

Procedure:

-

Dissolve 80.71 mg (0.5 mmol) of this compound in 36.76 µL (0.5 mmol) of acetone.

-

Add 51.05 µL (0.5 mmol) of 30% hydrogen peroxide to the solution.

-

Cool the mixture to 0 °C and add 2.5 µL of 2 M sulfuric acid to achieve an acidic medium.

-

Allow the reaction mixture to stand for 24 hours to 7 days at room temperature.

-

Precipitate the product by adding water. The resulting viscous pellet can be taken up in an acetonitrile/water mixture for further purification.

Precursor to the Honey Bee "Queen Substance"

While not the "queen substance" itself, this compound can serve as a precursor in the synthesis of 9-oxo-2(E)-decenoic acid, a key pheromone of the queen honey bee.[2] The synthesis involves the conversion of this compound to 7-oxooctanal, which is then condensed with malonic acid.[4]

Biological Relevance and Metabolic Pathways

This compound is classified as a medium-chain oxo-fatty acid.[5] While specific metabolic pathways for this molecule are not extensively documented, its structure suggests a role in fatty acid metabolism, particularly through omega-oxidation.

Hypothetical Metabolic Pathway: Omega-Oxidation

Omega-oxidation is an alternative pathway to the more common beta-oxidation for fatty acid degradation. This pathway becomes more significant for medium-chain fatty acids, especially when beta-oxidation is impaired.[1][6] Omega-oxidation involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.[1][6]

The process begins with the hydroxylation of the ω-carbon, followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid.[6][7] This dicarboxylic acid can then undergo beta-oxidation from either end. Given that this compound already possesses a ketone group, its entry into and processing via a modified omega-oxidation pathway is plausible.

Analytical Methods

The quantification and characterization of this compound in various matrices rely on standard analytical techniques employed in organic chemistry and metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the structure of this compound and its derivatives. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry can be employed for accurate mass measurements, aiding in elemental composition determination. For quantification in biological samples, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice, often requiring derivatization for the latter to increase volatility.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

This technical guide provides a summary of the current knowledge on this compound. Further research is needed to fully elucidate its biological roles and potential applications in drug development and other scientific fields.

References

- 1. Omega oxidation - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. EP2246342A2 - Triacetone triperoxide and diacetone diperoxide derivative, method for their manufacture and their application - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(14112-98-2) 1H NMR spectrum [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. microbenotes.com [microbenotes.com]

- 8. benchchem.com [benchchem.com]

The Biosynthesis of 7-Oxo-functionalized Octanoic Acid: A Nexus of Fatty Acid and Vitamin Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanoic acid, a keto-fatty acid, is not the product of a distinct biosynthetic pathway but rather an intermediate embedded within the intricate metabolic network of biotin (B1667282) synthesis, particularly in prokaryotic systems like Escherichia coli. This guide elucidates the biosynthesis of the pimeloyl moiety, a C7 dicarboxylic acid precursor to biotin, a pathway that ingeniously commandeers the well-established fatty acid synthesis (FAS) machinery. The formation of a 7-oxo intermediate is a critical, albeit transient, step in the elongation process leading to the pimeloyl group. Understanding this pathway offers insights into the metabolic integration of vitamin and lipid synthesis and presents potential targets for antimicrobial drug development. This document provides a comprehensive overview of the enzymatic players, their mechanisms, available quantitative data, and detailed experimental protocols for the key reactions, alongside a visual representation of the pathway.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylases involved in crucial metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. While the later stages of biotin ring assembly are highly conserved, the initial synthesis of its pimelic acid precursor varies among organisms. In Escherichia coli, the synthesis of the pimeloyl moiety is accomplished through the BioC-BioH pathway, a fascinating example of metabolic hijacking where the fatty acid synthesis (FAS) pathway is utilized to build a dicarboxylic acid.[1][2] This process involves the formation of a 7-oxo intermediate, which is subsequently reduced to form the saturated pimeloyl chain. This guide will focus on the detailed molecular events of this pathway, providing a technical resource for its study and potential exploitation.

The BioC-BioH Pathway: A Modified Fatty Acid Synthesis

The biosynthesis of the pimeloyl moiety in E. coli is a remarkable deviation from canonical fatty acid synthesis. It involves a clever "disguise and reveal" strategy to channel a dicarboxylic acid precursor through the hydrophobic enzymatic machinery of FAS.[1][3]

Initiation: The Role of BioC

The pathway is initiated by the enzyme BioC , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[1][4] BioC's crucial function is to methylate the free ω-carboxyl group of a malonyl-thioester, most likely malonyl-acyl carrier protein (malonyl-ACP).[4][5] This methylation serves two key purposes:

-

Neutralization of Charge: The negatively charged carboxylate is converted into a neutral methyl ester, which is more amenable to the hydrophobic active sites of the FAS enzymes.[6]

-

Structural Mimicry: The methyl ester group mimics the terminal methyl group of the typical acetyl-CoA primer of fatty acid synthesis.[1]

This "disguised" malonyl-ACP methyl ester is now poised to enter the fatty acid elongation cycle.

Elongation: The Iterative Action of Fatty Acid Synthase

The methylated malonyl-ACP acts as the primer for two successive rounds of fatty acid elongation, catalyzed by the components of the type II fatty acid synthase system (Fab enzymes).[1][7] Each elongation cycle consists of four enzymatic reactions:

-

Condensation (FabH/FabB): The primer (initially malonyl-ACP methyl ester, then the elongated acyl-ACP) is condensed with a molecule of malonyl-ACP, releasing CO2 and forming a β-ketoacyl-ACP.

-

First Reduction (FabG): The β-keto group is reduced to a hydroxyl group by an NADPH-dependent β-ketoacyl-ACP reductase.

-

Dehydration (FabZ/FabA): A molecule of water is removed to create a double bond, forming an trans-2-enoyl-ACP.

-

Second Reduction (FabI): The double bond is reduced by an NADH or NADPH-dependent enoyl-ACP reductase to yield a saturated acyl-ACP, now two carbons longer.

Formation of the 7-Oxo Intermediate:

After the first full cycle of elongation, a C5-acyl-ACP methyl ester is produced. This intermediate then serves as the substrate for the second round of elongation. In this second round, condensation with another malonyl-ACP yields a 7-carbon β-ketoacyl-ACP methyl ester. This is the 7-oxo intermediate, specifically 3-oxo-pimeloyl-ACP methyl ester . This intermediate is then processed through the subsequent reduction, dehydration, and second reduction steps to yield the saturated pimeloyl-ACP methyl ester .[6]

Termination: The Gatekeeper Role of BioH

Once the seven-carbon chain is assembled, the pathway must be terminated to prevent further elongation and to "unmask" the second carboxyl group. This critical step is catalyzed by BioH , a carboxylesterase.[1][3] BioH specifically hydrolyzes the methyl ester of pimeloyl-ACP methyl ester, yielding pimeloyl-ACP and methanol.[3] This action serves as a gatekeeping mechanism, releasing the final product for the subsequent steps of biotin synthesis and preventing it from re-entering the FAS elongation cycle.[3] The resulting pimeloyl-ACP is the substrate for BioF (8-amino-7-oxononanoate synthase), which catalyzes the first committed step of biotin ring assembly.[5]

Quantitative Data

While the qualitative pathway is well-established, comprehensive quantitative data for the enzyme kinetics of the BioC-BioH pathway with their specific, modified substrates are not extensively tabulated in the literature. The transient nature of the protein-bound intermediates makes their kinetic analysis challenging. The provided table summarizes available information and highlights areas for further investigation.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat) | Reference |

| BioC | Malonyl-ACP, SAM | Malonyl-ACP methyl ester, SAH | Not extensively characterized with malonyl-ACP. | [1][4] |

| FAS Elongation Enzymes (FabH, FabG, FabZ, FabI) | Acyl-ACP methyl esters, Malonyl-ACP, NADPH/NADH | Elongated Acyl-ACP methyl esters | Kinetic data with these unnatural, methylated substrates are not well-defined. | [1][7] |

| BioH | Pimeloyl-ACP methyl ester | Pimeloyl-ACP, Methanol | While BioH activity on various p-nitrophenyl esters has been characterized, specific kinetic parameters with its physiological substrate are not readily available in a comparative table. | [1][3] |

SAH: S-adenosyl-L-homocysteine

Experimental Protocols

The elucidation of the BioC-BioH pathway has relied on a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Reconstitution of the Pimeloyl-ACP Synthesis Pathway

This protocol allows for the synthesis of dethiobiotin (B101835) (a downstream product) from basic precursors by coupling the BioC-BioH pathway with the initial enzymes of the biotin ring assembly.

Materials:

-

Purified enzymes: BioC, BioH, BioF, BioA, BioD, Acyl Carrier Protein (ACP), Malonyl-CoA:ACP transacylase (FabD), β-ketoacyl-ACP synthase III (FabH), and other required FAS enzymes (FabG, FabZ, FabI).

-

Substrates: Malonyl-CoA, S-adenosyl-L-methionine (SAM), L-alanine, ATP, NADPH, NADH.

-

Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

Detection system: A bioassay using an E. coli biotin auxotroph that can grow on dethiobiotin, or LC-MS for direct product detection.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the buffer, purified enzymes (approximately 1-5 µM each), ACP (10-20 µM), malonyl-CoA (100 µM), SAM (200 µM), L-alanine (1 mM), ATP (2 mM), NADPH (200 µM), and NADH (200 µM).

-

Initiation: Start the reaction by adding the final component, typically one of the substrates or a key enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

-

Termination: Stop the reaction by heat inactivation (95°C for 5 minutes) or by adding an organic solvent (e.g., an equal volume of methanol).

-

Analysis:

-

Bioassay: Centrifuge the terminated reaction to pellet precipitated protein. Spot the supernatant onto a lawn of the biotin auxotroph on minimal media plates. Incubate and observe for a zone of growth.

-

LC-MS: Analyze the supernatant for the presence of dethiobiotin and other pathway intermediates.

-

(Adapted from Lin et al., 2010)[1]

Assay for BioH Carboxylesterase Activity

This protocol uses a chromogenic substrate to measure the esterase activity of BioH.

Materials:

-

Purified BioH enzyme.

-

Substrate: p-nitrophenyl butyrate (B1204436) (pNPB).

-

Buffer: 50 mM Tris-HCl pH 7.5, 0.1 M NaCl.

-

Spectrophotometer capable of reading at 405 nm.

Procedure:

-

Reaction Setup: In a cuvette, add the buffer and pNPB to a final concentration of 1 mM.

-

Initiation: Start the reaction by adding a small amount of purified BioH (e.g., 1-10 nM final concentration).

-

Measurement: Immediately monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C). The release of p-nitrophenolate results in a yellow color.

-

Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of p-nitrophenolate at pH 7.5 (ε = 10,500 M⁻¹cm⁻¹).

(This is a general protocol for esterase activity; specific conditions for BioH may be optimized.)

Visualizing the Pathway and Experimental Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows.

Biosynthesis Pathway of Pimeloyl-ACP

Caption: Biosynthesis of Pimeloyl-ACP via the BioC-BioH Pathway.

Experimental Workflow for In Vitro Reconstitution

Caption: Experimental Workflow for In Vitro Reconstitution.

Conclusion

The biosynthesis of 7-oxo-functionalized octanoic acid is not a standalone pathway but an integral part of pimeloyl-ACP synthesis in organisms like E. coli. The BioC-BioH pathway provides a compelling example of how existing metabolic machinery can be adapted for novel synthetic purposes. While the overall logic of this pathway is now understood, further research is needed to fully characterize the kinetics and regulation of its constituent enzymes, particularly with their non-canonical substrates. A deeper understanding of this pathway will not only enhance our knowledge of microbial metabolism but may also pave the way for the development of novel antimicrobials targeting the essential process of biotin synthesis. This guide serves as a foundational resource for researchers aiming to explore this fascinating intersection of fatty acid and vitamin biosynthesis.

References

- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the enzyme-acyl carrier protein (ACP) substrate gatekeeper complex required for biotin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Metabolic Crossroads of 7-Oxooctanoic Acid in Fatty Acid Oxidation: A Technical Guide

For Immediate Release

A Deep Dive into the Enigmatic Role of 7-Oxooctanoic Acid in Cellular Energy Metabolism, Providing a Foundational Resource for Researchers, Scientists, and Drug Development Professionals.

While the metabolic pathways of many fatty acids are well-documented, the precise role of this compound in fatty acid oxidation remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding and presents a hypothetical framework for its metabolic fate, drawing upon established principles of fatty acid biochemistry. This document is intended to serve as a foundational resource to stimulate further investigation into this intriguing molecule.

Introduction to this compound

This compound is a medium-chain fatty acid derivative characterized by a ketone group at the seventh carbon position. Its chemical structure suggests potential involvement in or interaction with the primary pathways of fatty acid metabolism. Although commercial sources indicate it can be formed from acetyl-CoA and malonyl-CoA precursors, its specific enzymatic synthesis and subsequent catabolism are not well-defined in the scientific literature.[1]

Hypothetical Metabolic Pathways

Given the scarcity of direct research on this compound, we propose the following hypothetical metabolic pathways based on known fatty acid oxidation mechanisms.

Potential Entry into Beta-Oxidation

For this compound to be metabolized via the canonical beta-oxidation pathway, it would first need to be activated to its coenzyme A (CoA) thioester, 7-oxooctanoyl-CoA. The subsequent steps would theoretically involve the standard enzymatic reactions of beta-oxidation. However, the presence of the keto group at the C7 position presents a challenge to the typical enzymatic machinery.

A hypothetical pathway could involve the reduction of the ketone to a hydroxyl group, forming 7-hydroxyoctanoyl-CoA, which could then potentially proceed through a modified beta-oxidation spiral.

Caption: Hypothetical pathway for this compound entry into beta-oxidation.

Potential Role of Omega-Oxidation

Omega-oxidation is an alternative fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum and involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.[2][3] For this compound, the ω-carbon is the C8 methyl group. A theoretical omega-oxidation pathway would involve the hydroxylation of the C8 position, followed by successive oxidations to a dicarboxylic acid.

Caption: Hypothetical omega-oxidation pathway for this compound.

Quantitative Data on a Related Oxo-Fatty Acid

Direct quantitative data on the metabolism of this compound is not currently available in the literature. However, to provide a frame of reference, we present data on the related, well-studied molecule, 7-ketocholesterol (B24107), a cytotoxic component of oxidized low-density lipoproteins.[4]

| Cell Line | Treatment | Metabolite | Fold Change vs. Control | Reference |

| HL-1 Cardiac Cells | 10 µM 7-Ketocholesterol (24h) | Triacylglycerols (TGs) | ~1.5 | [4] |

| HL-1 Cardiac Cells | 20 µM 7-Ketocholesterol (24h) | Triacylglycerols (TGs) | ~2.0 | [4] |

| HL-1 Cardiac Cells | 10 µM 7-Ketocholesterol (24h) | Cholesterol Esters (CEs) | ~2.5 | [4] |

| HL-1 Cardiac Cells | 20 µM 7-Ketocholesterol (24h) | Cholesterol Esters (CEs) | ~4.0 | [4] |

Disclaimer: This data is for 7-ketocholesterol and is presented for illustrative purposes only. The metabolic effects of this compound may differ significantly.

Experimental Protocols for the Analysis of Oxo-Fatty Acids

The following are generalized protocols for the extraction and analysis of oxo-fatty acids from biological samples, which can be adapted for the study of this compound.

Lipid Extraction from Biological Samples (Folch Method)

-

Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture to clarify the two phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the analyte of interest.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for untargeted analysis.

-

MS/MS: For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

-

Caption: General experimental workflow for oxo-fatty acid analysis.

Conclusion and Future Directions

The metabolic role of this compound in fatty acid oxidation remains an open and intriguing question in the field of lipid metabolism. The hypothetical pathways presented in this guide provide a starting point for future research. Elucidating the precise enzymatic steps involved in its synthesis and degradation will be crucial for understanding its physiological and pathological significance.

Future research should focus on:

-

Metabolomic studies: Untargeted metabolomics of various biological systems under different physiological conditions may help identify and quantify endogenous this compound.[5][6]

-

Enzyme substrate specificity studies: Investigating the ability of known fatty acid metabolizing enzymes to act on this compound or its CoA derivative will be critical.

-

Stable isotope tracing: Using labeled this compound in cell culture or animal models will be essential to trace its metabolic fate.

The exploration of this and other understudied oxo-fatty acids holds the potential to uncover novel regulatory mechanisms in fatty acid metabolism and may lead to the identification of new biomarkers or therapeutic targets for metabolic diseases.

References

- 1. 7-Keto DHEA The Fat-Burning Metabolite - - Life Extension [lifeextension.com]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 6. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ketooctanoic acid as a synonym for 7-Oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Synonym: 7-Ketooctanoic acid

Introduction

7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is a medium-chain oxo-fatty acid. It is characterized by an eight-carbon chain with a ketone functional group at the seventh position and a terminal carboxylic acid.[1] While specific research on this compound is limited, its structural features as a keto acid and a medium-chain fatty acid suggest its potential relevance in various biological and chemical contexts. This technical guide provides a comprehensive overview of its physicochemical properties, hypothetical synthesis, proposed analytical methodologies, and potential applications, serving as a foundational resource for further investigation.

Physicochemical Properties

This compound is typically a white to light yellow solid at room temperature, transitioning to a liquid state above 29°C.[2] It is soluble in organic solvents and has limited solubility in water.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonym | 7-Ketooctanoic acid | CymitQuimica[1] |

| CAS Number | 14112-98-2 | ChemicalBook[2] |

| Molecular Formula | C₈H₁₄O₃ | PubChem[3] |

| Molecular Weight | 158.19 g/mol | PubChem[3] |

| Melting Point | 27-29 °C | ChemicalBook[2] |

| Boiling Point | 160-162 °C at 4 mmHg | ChemicalBook[2] |

| Density | 1.038 g/cm³ (predicted) | ChemNet |

| pKa (predicted) | 4.75 ± 0.10 | ChemicalBook[2] |

| Flash Point | >110 °C (>230 °F) | ChemicalBook[2] |

| InChI Key | OSAHCBHKCKPJGI-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(=O)CCCCCC(=O)O | PubChem[3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While raw spectral data is available across various databases, this section provides an overview of the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons adjacent to the ketone, the methylene (B1212753) protons alpha to the carbonyl groups, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by signals for the two carbonyl carbons (ketone and carboxylic acid) and the six aliphatic carbons.

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit fragmentation patterns typical for ketones and carboxylic acids. Common fragmentation includes cleavage adjacent to the carbonyl groups.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid.[3][4]

Experimental Protocols

Due to the limited availability of published, specific protocols for this compound, the following sections provide detailed, representative methodologies for its synthesis and analysis based on established chemical principles and protocols for analogous compounds.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound is outlined below. This hypothetical protocol is based on standard methods for the synthesis of keto acids.

Caption: Hypothetical two-step synthesis of this compound.

Materials:

-

5-bromopentan-1-ol

-

Magnesium turnings

-

Dry diethyl ether

-

Acetaldehyde

-

Hydrochloric acid (for quench)

-

Jones reagent (Chromium trioxide in sulfuric acid and acetone)

-

Sodium bicarbonate

-

Sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react 5-bromopentan-1-ol with magnesium turnings in dry diethyl ether to form the corresponding Grignard reagent. The hydroxyl group must be protected prior to this step, for example, as a tetrahydropyranyl (THP) ether.

-

Carbonyl Addition: Cool the Grignard reagent solution in an ice bath and slowly add a solution of acetaldehyde in dry diethyl ether.

-

Quench and Deprotection: After the addition is complete, warm the reaction to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous hydrochloric acid. This will also deprotect the hydroxyl group.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the resulting 7-hydroxyheptan-2-one by flash column chromatography.

-

Oxidation: Dissolve the purified 7-hydroxyheptan-2-one in acetone (B3395972) and cool in an ice bath. Slowly add Jones reagent until a persistent orange color is observed.

-

Workup: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Analytical Protocol: Quantification by LC-MS/MS

This protocol is adapted from established methods for the analysis of oxo-fatty acids in biological matrices.

Caption: Workflow for the analysis of this compound by LC-MS/MS.

1. Sample Preparation (Lipid Extraction):

-

To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).

-

Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (Folch method).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from other components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated through collision-induced dissociation.

Biological Context and Applications

This compound is a fatty acid formed from acetyl-CoA and malonyl-CoA precursors.[5] As a medium-chain fatty acid, it is likely to be metabolized differently from long-chain fatty acids, potentially having unique biological roles.

Potential Applications:

-

Synthetic Chemistry: It can be used as a building block in the synthesis of more complex molecules, such as surfactants and emulsifiers.[1] It has also been used in the synthesis of a hapten for the development of an antibody to detect triacetone triperoxide (TATP).

-

Research Standard: this compound can serve as an analytical standard for the development and validation of methods to detect and quantify keto acids in various matrices. It was used as a test compound to investigate the applicability of high-resolution electrospray ionization mass spectrometry for measuring the oxygen to carbon ratio in secondary organic aerosols.[5]

-

Cosmetics and Pharmaceuticals: It may have applications as a preservative or antimicrobial agent in the cosmetic and pharmaceutical industries.[1]

Conclusion

This compound is a simple yet potentially versatile molecule. While direct research into its biological functions is currently limited, its chemical nature as a medium-chain keto acid provides a foundation for its exploration in various scientific and industrial fields. The methodologies and data presented in this guide are intended to facilitate further research and development involving this compound.

References

Physical properties of 7-Oxooctanoic acid (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 7-Oxooctanoic acid, with a specific focus on its melting and boiling points. This document collates available data, outlines general experimental methodologies for the determination of these properties, and presents a relevant synthetic workflow.

Core Physical Properties

This compound, also known as 7-ketooctanoic acid, is a fatty acid derivative with an eight-carbon chain and a ketone functional group at the seventh position. Its physical state can be a colorless to pale yellow liquid or solid, depending on the temperature and purity. It is soluble in organic solvents with limited solubility in water.

Data Presentation

The reported physical properties of this compound are summarized in the table below. It is important to note the discrepancy in the reported melting points from different sources. The significant difference in boiling points is attributed to the different pressures at which the measurements were taken.

| Physical Property | Value | Conditions | Reference(s) |

| Melting Point | 27-29 °C | (lit.) | [1][2][3][4][5][6] |

| 42-43 °C | (lit.) | [3][7] | |

| Boiling Point | 311.1 °C | at 760 mmHg | [1] |

| 160-162 °C | at 4 mmHg | [2][3][4][5][6] | |

| Molecular Formula | C₈H₁₄O₃ | - | [1] |

| Molecular Weight | 158.19 g/mol | - | [1][8] |

| Density | 1.038 g/cm³ | - | [1] |

| Flash Point | 156.2 °C | - | [1] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the available literature, the values are consistently cited from established literature ("lit."). The following are detailed descriptions of general and standard methodologies employed for determining these physical properties for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity and is typically determined using a capillary tube method with an apparatus like a Mel-Temp or a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (like in a Thiele tube) adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase turns into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound. The discrepancy in the reported melting points for this compound may be due to variations in sample purity or different crystalline forms.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The significant variation in reported boiling points for this compound is due to the measurements being taken at different pressures (atmospheric vs. reduced pressure).

Methodology (Distillation Method):

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Procedure: A sample of this compound is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the substance at the recorded atmospheric pressure. For distillation under reduced pressure (vacuum distillation), the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer. This technique is used for compounds that decompose at their atmospheric boiling point.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating and Observation: The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Synthetic Workflow: Synthesis of "Queen Substance"

This compound serves as a precursor in the synthesis of (E)-9-oxo-2-decenoic acid, a pheromone known as the "queen substance" of the honey bee. The following diagram illustrates this two-step synthetic pathway.

Caption: Synthesis of (E)-9-oxo-2-decenoic acid from this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. This compound CAS#: 14112-98-2 [m.chemicalbook.com]

- 6. kaycantest.com [kaycantest.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. pennwest.edu [pennwest.edu]

An In-depth Technical Guide on the Formation of 7-Oxooctanoic Acid from Acetyl-CoA and Malonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Oxooctanoic acid, a medium-chain oxo-fatty acid, is a metabolite of significant interest due to its structural similarity to key intermediates in vital biochemical pathways. Its formation from the fundamental building blocks of acetyl-CoA and malonyl-CoA is not a product of the canonical fatty acid synthesis but rather is intricately linked to the biosynthesis of biotin (B1667282), an essential vitamin. This technical guide elucidates the enzymatic pathway responsible for the synthesis of this compound, detailing the key enzymes, reaction mechanisms, and relevant experimental protocols for its study. The pathway leverages a modified fatty acid synthesis machinery to produce a C7 dicarboxylic acid precursor, pimeloyl-ACP, which is a crucial intermediate in the biotin synthesis pathway. The subsequent action of specific enzymes in this pathway leads to the formation of a close structural analog, which can be converted to this compound. This document provides a comprehensive resource for researchers investigating this pathway, with a focus on data-driven insights and practical experimental methodologies.

The Biochemical Pathway: A Modified Fatty Acid Synthesis Approach

The synthesis of this compound from acetyl-CoA and malonyl-CoA is not a direct product of the typical fatty acid synthase (FAS) machinery, which primarily produces saturated fatty acids like palmitate. Instead, its biogenesis is a fascinating example of metabolic "hijacking," where the fatty acid synthesis pathway is modified to produce the precursor for biotin synthesis, which in turn is a likely progenitor of this compound.

The pathway can be broadly divided into two main stages:

-

Synthesis of Pimeloyl-ACP: A modified fatty acid synthesis pathway that utilizes a unique starter unit and specific chain termination to produce a C7 dicarboxylic acid thioester, pimeloyl-acyl carrier protein (ACP).

-

Conversion to a 7-Oxo Intermediate: The pimeloyl-ACP enters the biotin biosynthesis pathway, where it is converted to 8-amino-7-oxononanoate (B1240340). This intermediate is a direct precursor that can be enzymatically converted to this compound.

Stage 1: Synthesis of Pimeloyl-ACP

In organisms like Escherichia coli, the synthesis of the pimeloyl moiety for biotin is initiated by a unique modification of a standard fatty acid synthesis substrate.[1][2]

-

Step 1: Methylation of Malonyl-ACP. The pathway begins with the methylation of the free carboxyl group of malonyl-ACP by the enzyme BioC (Malonyl-ACP O-methyltransferase) . This step is crucial as it "disguises" the malonyl-ACP, allowing it to be accepted as a primer by the fatty acid synthesis machinery.[1]

-

Step 2 & 3: Chain Elongation. The resulting malonyl-ACP methyl ester enters the fatty acid synthesis cycle and undergoes two rounds of elongation. Each round involves condensation with a molecule of malonyl-ACP, reduction of the β-keto group, dehydration, and reduction of the double bond, catalyzed by the standard fatty acid synthesis enzymes (FabH, FabG, FabZ, and FabI). This process adds a total of four carbon atoms to the initial three-carbon (methylated) starter unit.

-

Step 4: Demethylation and Chain Termination. The product of the two elongation cycles is pimeloyl-ACP methyl ester. The enzyme BioH (Pimeloyl-ACP methyl esterase) then hydrolyzes the methyl ester, yielding pimeloyl-ACP and methanol.[1][2] This step is critical for terminating the fatty acid synthesis at the C7 stage and preventing further elongation.

Stage 2: Formation of this compound via Biotin Pathway Intermediate

Pimeloyl-ACP is the direct precursor for the biotin biosynthesis pathway.[3]

-

Step 5: Condensation with L-Alanine. The enzyme BioF (8-amino-7-oxononanoate synthase) catalyzes the condensation of pimeloyl-ACP with L-alanine, producing 8-amino-7-oxononanoate , CO₂, and ACP.[4] This pyridoxal-5'-phosphate (PLP)-dependent reaction establishes the characteristic 7-oxo structure.

-

Step 6: Deamination to this compound. The final step to form this compound involves the deamination of 8-amino-7-oxononanoate. This can be catalyzed by a transaminase or an aminotransferase , which removes the amino group at position 8 and replaces it with a hydrogen, yielding this compound. While this specific enzyme is not as well-characterized in all organisms, this represents a plausible and direct enzymatic route.

Key Enzymes in the Pathway

The formation of this compound is dependent on a series of specialized enzymes that divert intermediates from the central fatty acid metabolism.

| Enzyme | Abbreviation | Function | Cofactors |

| Malonyl-ACP O-methyltransferase | BioC | Methylates the free carboxyl group of malonyl-ACP. | S-adenosyl-L-methionine (SAM) |

| Fatty Acid Synthase Enzymes | FabH, FabG, FabZ, FabI | Catalyze the two rounds of fatty acid chain elongation. | NADPH, NADH |

| Pimeloyl-ACP methyl esterase | BioH | Hydrolyzes the methyl ester of pimeloyl-ACP methyl ester to yield pimeloyl-ACP. | - |

| 8-amino-7-oxononanoate synthase | BioF | Condenses pimeloyl-ACP with L-alanine to form 8-amino-7-oxononanoate. | Pyridoxal-5'-phosphate (PLP) |

| Aminotransferase | - | Catalyzes the deamination of 8-amino-7-oxononanoate to form this compound. | Pyridoxal-5'-phosphate (PLP) |

Signaling Pathways and Experimental Workflows

Biochemical Pathway Diagram

Caption: Biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow for In Vitro Reconstitution and Analysis

Caption: Workflow for in vitro synthesis and analysis of this compound.

Experimental Protocols

Overexpression and Purification of Pathway Enzymes

Recombinant expression of the key enzymes (BioC, BioH, BioF, and a candidate aminotransferase) in a suitable host like E. coli is the first step for in vitro studies.

Protocol: His-tag Purification of Recombinant Enzymes

-

Gene Cloning: Clone the genes encoding the target enzymes into an expression vector with a hexahistidine (His6) tag.

-

Expression: Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme). Lyse the cells by sonication.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elution: Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Reconstitution of the this compound Synthesis Pathway

This protocol outlines the setup for the enzymatic synthesis of this compound in a cell-free system.

Reaction Components:

| Component | Final Concentration |

| Tris-HCl (pH 7.5) | 100 mM |

| Acetyl-CoA | 50 µM |

| Malonyl-CoA | 200 µM |

| L-Alanine | 1 mM |

| S-adenosyl-L-methionine (SAM) | 200 µM |

| NADPH | 500 µM |

| Purified BioC | 1-5 µM |

| Purified FAS components | 1-5 µM each |

| Purified BioH | 1-5 µM |

| Purified BioF | 1-5 µM |

| Purified Aminotransferase | 1-5 µM |

| Acyl Carrier Protein (ACP) | 10 µM |

Procedure:

-

Combine all components except the enzymes in a reaction tube.

-

Initiate the reaction by adding the mixture of purified enzymes.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by adding an organic solvent for extraction.

Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the detection and quantification of fatty acids.

Protocol: GC-MS Analysis of this compound

-

Extraction: After quenching the reaction, extract the organic acids with a solvent like ethyl acetate. Dry the organic phase under a stream of nitrogen.

-

Derivatization: To increase volatility, derivatize the carboxyl and keto groups. A common method is to first perform methoximation to protect the keto group, followed by silylation of the carboxyl group.

-

Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and heat at 60°C for 30 minutes.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour.

-

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Column: Use a nonpolar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.

-

Quantitative Data

Currently, specific kinetic parameters for all enzymes in the this compound pathway are not fully elucidated in the literature. However, data from related fatty acid and biotin synthesis pathways can provide valuable estimates.

| Parameter | Value (approximate) | Enzyme System/Organism | Reference |

| Fatty Acid Synthase (FAS) | E. coli | [5] | |

| Km (Acetyl-CoA) | ~100 µM | Reconstituted system | [5] |

| Km (Malonyl-CoA) | ~500 µM | Reconstituted system | [5] |

| Biotin Synthesis Enzymes | Various bacteria | ||

| Km (Pimeloyl-ACP) for BioF | Not readily available |

Note: The provided values are for the general E. coli fatty acid synthase system and should be determined empirically for the specific enzymes involved in this compound synthesis.

Conclusion

The formation of this compound from acetyl-CoA and malonyl-CoA is a testament to the metabolic versatility within biological systems. By co-opting the fatty acid synthesis machinery, organisms have evolved a pathway to generate the essential biotin precursor, pimeloyl-ACP. The subsequent enzymatic conversions within the biotin pathway provide a direct route to this compound. This in-depth technical guide provides a foundational understanding of this pathway, offering detailed biochemical insights and practical experimental protocols. For researchers in metabolic engineering, drug discovery, and fundamental biochemistry, the elucidation of this pathway opens new avenues for the production of valuable medium-chain fatty acids and for the identification of novel enzymatic targets. Further research is warranted to fully characterize the kinetics and regulation of each enzymatic step, which will undoubtedly reveal more intricate details of this elegant metabolic process.

References

- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: eco00780 [kegg.jp]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Spectroscopic Profile of 7-Oxooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Oxooctanoic acid, a fatty acid derivative of interest in various research and development applications. The information presented herein includes detailed tables of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. This document is intended to serve as a core reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.0 | br s | 1H | -COOH |

| 2.44 | t | 2H | H-6 |

| 2.32 | t | 2H | H-2 |

| 2.14 | s | 3H | H-8 |

| 1.62 | p | 2H | H-3 |

| 1.54 | p | 2H | H-5 |

| 1.32 | m | 2H | H-4 |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Carbon Atom Assignment |

| 209.2 | C-7 (C=O, ketone) |

| 179.3 | C-1 (C=O, acid) |

| 43.5 | C-6 |

| 33.8 | C-2 |

| 29.8 | C-8 |

| 28.6 | C-4 |

| 24.3 | C-3 |

| 23.5 | C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2940, 2860 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Ketone) |

| 1700 | Strong | C=O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 43 | 100.0 | [CH₃CO]⁺ |

| 55 | 49.8 | [C₄H₇]⁺ |

| 58 | 69.8 | [C₃H₆O]⁺ |

| 71 | 29.2 | [C₄H₇O]⁺ |

| 73 | 29.2 | [C₃H₅O₂]⁺ |

| 83 | 15.6 | [C₅H₇O]⁺ |

| 98 | 18.0 | [C₅H₆O₂]⁺ |

| 115 | 11.2 | [M - C₂H₅O]⁺ |

| 125 | 4.8 | [M - H₂O - CH₃]⁺ |

| 140 | 3.3 | [M - H₂O]⁺ |

| 158 | 2.5 | [M]⁺ |

Experimental Protocols

The spectroscopic data presented was acquired using standard analytical methodologies. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition : The proton spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters included a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : The carbon spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm and a sufficient number of scans were used to obtain a high-quality spectrum.

-

Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation : Given that this compound is a low-melting solid, the Attenuated Total Reflectance (ATR) or thin film method is typically employed. For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a KBr or NaCl plate.[1] The solvent is allowed to evaporate, leaving a thin film of the compound.[1]

-

Instrumentation : An FT-IR spectrometer was used to record the spectrum.

-

Data Acquisition : The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Analysis : The characteristic absorption bands corresponding to the functional groups present in the molecule were identified.

Mass Spectrometry (MS)

-

Sample Preparation : A small amount of this compound was dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation : An electron ionization (EI) mass spectrometer was used for analysis.

-

Data Acquisition : The sample was introduced into the ion source, typically heated to ensure vaporization. The molecules were ionized by a beam of electrons (standard energy of 70 eV). The resulting ions were accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

Data Analysis : The mass spectrum was recorded, showing the relative abundance of each ion. The molecular ion peak and the fragmentation pattern were analyzed to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Emerging Landscape of 7-Oxo Fatty Acids: A Technical Guide to their Discovery, Biology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo fatty acids, a class of lipids characterized by a ketone group at the seventh carbon, are emerging as critical mediators in a range of physiological and pathological processes. Historically overshadowed by other lipid classes, recent advancements in analytical techniques have unveiled their significant roles, particularly in the contexts of metabolic diseases, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, history, and core biological functions of key 7-oxo fatty acids, with a focus on 7-ketocholesterol (B24107) and microbially-derived 7-oxo bile acids. We delve into detailed experimental protocols for their analysis and synthesis, present quantitative data on their biological activities, and visualize their intricate signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals dedicated to exploring the therapeutic and diagnostic potential of this intriguing class of molecules.

Introduction: The Rise of Oxo-Lipids

The study of fatty acids has a rich history, from the initial understanding of fats as mere energy storage molecules to the discovery of essential fatty acids and their roles in membrane structure and cell signaling.[1][2] The 20th century saw an explosion in our understanding of lipid biochemistry, including the intricate pathways of fatty acid synthesis and metabolism.[3][4] However, the functional significance of oxidized fatty acids, or oxylipins, has been a more recent revelation.[5] These molecules, once considered mere byproducts of cellular metabolism and oxidative stress, are now recognized as potent signaling molecules with diverse biological activities.[5]

Among the vast family of oxylipins, 7-oxo fatty acids have garnered significant attention. This guide focuses on the most extensively studied members of this class, providing a deep dive into their discovery, history, and biological importance.

A History of Discovery: Unraveling the 7-Oxo Family

The discovery of 7-oxo fatty acids has not been a linear progression but rather a series of independent findings across different areas of biomedical research. The most prominent members of this family, 7-ketocholesterol and 7-oxo bile acids, have distinct discovery timelines.

7-Ketocholesterol: A Marker of Oxidative Stress

7-Ketocholesterol (7KC), a major oxidation product of cholesterol, was first identified in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques.[6][7] Its presence in these pathological contexts immediately pointed towards a role in cardiovascular disease.[8] Unlike many other oxysterols, 7KC is primarily formed through non-enzymatic, free radical-mediated oxidation of cholesterol, making it a key biomarker of oxidative stress.[9][10] Early research focused on its cytotoxicity and its ability to induce apoptosis in various cell types, solidifying its reputation as a detrimental molecule.[8][9] More recent studies have continued to unravel its complex roles in a multitude of age-related and inflammatory diseases.[6][10]

Microbial 7-Oxo Bile Acids: Gut Messengers

The discovery of 7-oxo bile acids is intrinsically linked to the burgeoning field of the gut microbiome. For decades, it has been known that intestinal bacteria modify primary bile acids into a plethora of secondary bile acids.[11] However, the specific identification and functional characterization of 7-oxo derivatives like 7-oxo-deoxycholic acid (7-oxo-DCA) and 7-ketolithocholic acid (7-keto-LCA) are more recent developments.[12][13][14] These molecules are formed through the action of microbial hydroxysteroid dehydrogenases (HSDHs) on primary and secondary bile acids.[14][15] Initial studies focused on their role in gut homeostasis, but recent evidence has implicated them in the regulation of intestinal tumorigenesis and inflammation, often acting through nuclear receptors like the Farnesoid X Receptor (FXR).[12][16]

Other 7-Oxo Fatty Acids: Emerging Players

Beyond the well-studied 7KC and 7-oxo bile acids, other 7-oxo fatty acids have been discovered, primarily from marine sources. For example, (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid were isolated from the marine diatom Chaetoceros karianus.[17][18] These discoveries highlight the chemical diversity of this class of molecules and suggest that other, as-yet-undiscovered 7-oxo fatty acids may play important roles in various biological systems. The study of long-chain 7-oxo fatty acids, such as 7-oxodocosanoic acid, is still in its infancy, with a notable lack of information in the current scientific literature, suggesting these may be novel compounds awaiting characterization.[19][20]

Biological Significance and Signaling Pathways

7-Oxo fatty acids exert a wide range of biological effects, often through the modulation of specific signaling pathways. The mechanisms of action for 7-ketocholesterol and 7-oxo bile acids are the most well-understood.

7-Ketocholesterol: A Multifaceted Pathogen

7KC is implicated in a variety of cellular dysfunctions, contributing to the pathology of numerous diseases.[6][9] Its primary effects include the induction of oxidative stress, inflammation, and apoptosis.[21][22]

-

Oxidative Stress and Apoptosis: 7KC can trigger the production of reactive oxygen species (ROS), leading to mitochondrial and peroxisomal dysfunction.[7][9] This cascade of events can activate apoptotic pathways, involving the release of cytochrome c and the activation of caspases.[6] This process, termed "oxiapoptophagy," highlights the interconnectedness of oxidative stress, apoptosis, and autophagy in 7KC-mediated cell death.[10][22]

-

Inflammation: 7KC is a potent pro-inflammatory molecule. It can activate inflammatory signaling pathways in macrophages and other immune cells, leading to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][21]

-

Signaling Pathway: The cytotoxic effects of 7-Ketocholesterol are mediated through a complex interplay of signaling events that lead to cellular dysfunction and death.

Figure 1: Signaling pathway of 7-Ketocholesterol-induced cytotoxicity.

7-Oxo Bile Acids: Modulators of Nuclear Receptors

Microbially produced 7-oxo bile acids, such as 7-oxo-DCA and 7-keto-LCA, play a crucial role in gut health and disease by modulating the activity of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[12][16]

-

FXR Antagonism and Agonism: Interestingly, different 7-oxo bile acids can have opposing effects on FXR. For instance, 7-oxo-DCA has been identified as a natural antagonist of FXR, downregulating its signaling.[12][16] In contrast, other microbially modified bile acids can act as FXR agonists. This differential modulation of FXR activity can have profound effects on intestinal cell proliferation and tumorigenesis.[12][13]

-

Intestinal Homeostasis and Cancer: The antagonistic effect of 7-oxo-DCA on FXR has been shown to promote the proliferation of intestinal stem cells and cancer cells, potentially contributing to colorectal cancer development.[12][16][23] Conversely, FXR agonists tend to have a protective effect.[12] This highlights the delicate balance of microbial bile acid metabolism in maintaining intestinal health.

-

Signaling Pathway: The differential effects of 7-oxo-DCA and other modified bile acids on intestinal cell fate are primarily mediated through their opposing actions on the Farnesoid X Receptor (FXR).

Figure 2: Opposing roles of 7-oxo-DCA and isoDCA in intestinal tumorigenesis.

Quantitative Analysis of Biological Activities

To facilitate comparison and aid in experimental design, the following table summarizes key quantitative data related to the biological activities of 7-oxo fatty acids.

| 7-Oxo Fatty Acid | Biological Activity | System/Cell Type | Quantitative Data | Reference |

| 7-Ketocholesterol | Induction of Apoptosis | Various cell types | 10-30 μM | [9] |

| 7-oxo-DCA | FXR Antagonism (IC50) | Luciferase Reporter Assay | 13.795 μM | [16] |

| isoDCA | FXR Agonism (EC50) | Luciferase Reporter Assay | 4.384 μM | [16] |

| (7E)-9-oxohexadec-7-enoic acid | PPARα Agonism (EC50) | COS-1 cells | ~50 µM | [17] |

| (10E)-9-oxohexadec-10-enoic acid | PPARγ Agonism (EC50) | COS-1 cells | ~50 µM | [17] |

Experimental Protocols: A Practical Guide

The accurate study of 7-oxo fatty acids relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for their synthesis and analysis.

Synthesis of 7-Oxo Fatty Acids

The synthesis of 7-oxo fatty acids can be achieved through both chemical and enzymatic methods.

-

Chemical Synthesis of 7-Oxolithocholic Acid:

-

Starting Material: 7-Oxolithocholic acid methyl ester.

-

Saponification: Dissolve the methyl ester in a 1:1 mixture of 5% NaOH in methanol (B129727) and water.

-

Heating: Heat the solution to 50°C for 2 hours.

-

Acidification: Add 5% aqueous HCl to adjust the pH to 3.

-

Extraction: Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous Na2SO4.

-

Purification: Evaporate the solvent and purify the residue by flash chromatography followed by crystallization from boiling ethyl acetate.[24]

-

-

Enzymatic Synthesis of β-Oxo Fatty Acid Methyl Esters (General Protocol):

-

Catalyst: Engineered whole-cell catalyst co-expressing P450 BM3 monooxygenase, cpADH5 alcohol dehydrogenase, and FhuA channel protein.

-

Substrate: Fatty acid methyl esters.

-

Reaction Conditions: Conduct the biotransformation in a suitable buffer system with glucose as a co-substrate for cofactor regeneration.

-

Monitoring: Monitor the formation of the corresponding hydroxy and keto fatty acid methyl esters over time using GC-MS or LC-MS.

-